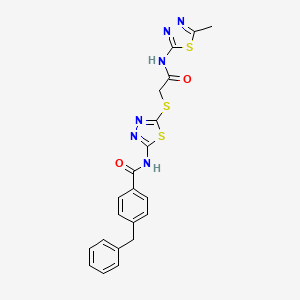![molecular formula C24H24N6O2S B2486401 N-(5-chloro-2-methylphenyl)-2-[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide CAS No. 1116038-25-5](/img/structure/B2486401.png)
N-(5-chloro-2-methylphenyl)-2-[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex acetamide derivatives often involves multi-step reactions, including chloroacetylization, bromination, and amidification processes. For instance, a related compound, N-(4-bromo-2-methylphenyl)-2-chloroacetamide, was synthesized from 2-methylbenzenamine in two steps, achieving an overall yield of 57.3% (Ren Yu-hong & Oai Joint, 2002). This process may offer insights into the synthesis strategies applicable to the target compound, emphasizing the importance of selecting appropriate reagents and conditions to achieve high yield and purity.
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and crystallographic studies, is crucial for confirming the chemical identity and configuration of synthesized compounds. For example, the structural and vibrational characteristics of related acetamides have been extensively studied using FTIR, FT-Raman spectra, and DFT calculations to understand the influence of substituents on the amide group (V. Arjunan et al., 2009). These analytical techniques could similarly be applied to determine the detailed molecular structure of "N-(5-chloro-2-methylphenyl)-2-[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide".
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives can vary widely depending on the functional groups present. The reactivity channels for related compounds have been explored through oxidation with peracetic acid and other oxidants, revealing multiple products and highlighting the chemoselective nature of these reactions (Sylvie L. Pailloux et al., 2007). Such studies underscore the complexity of chemical behavior in acetamide derivatives and suggest pathways for functionalization or further modification of the target compound.
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While specific data on "this compound" is not available, related research indicates that modifications to the acetamide core can significantly impact these properties, affecting their application potential (J. Kuznecovs et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with biological targets, are key to understanding the potential applications of acetamide derivatives. Studies on similar molecules have revealed insights into their binding affinities and selectivity towards receptors, offering a basis for predicting the behavior of the compound of interest (S. Grimwood et al., 2011).
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c1-32-21-9-5-4-8-20(21)29-12-14-30(15-13-29)23-24(27-11-10-26-23)33-17-22(31)28-19-7-3-2-6-18(19)16-25/h2-11H,12-15,17H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLMJXYNDDIHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2486320.png)

![N-{1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2486322.png)



![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2486332.png)

![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2486334.png)



